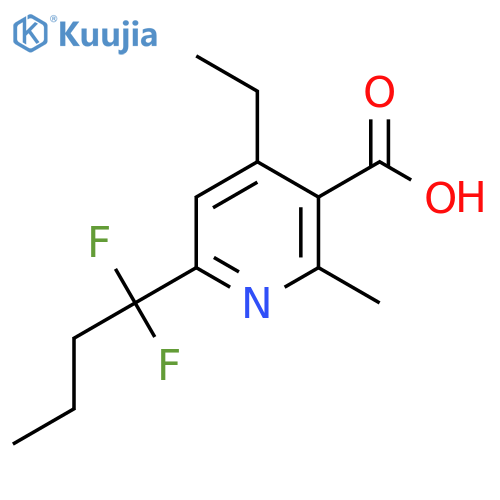Cas no 2137648-22-5 (6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid)

2137648-22-5 structure
商品名:6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid
- EN300-746459
- 2137648-22-5
- 6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid
-
- インチ: 1S/C13H17F2NO2/c1-4-6-13(14,15)10-7-9(5-2)11(12(17)18)8(3)16-10/h7H,4-6H2,1-3H3,(H,17,18)
- InChIKey: SOBVXSQXUQEJAX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(CC)C(C(=O)O)=C(C)N=1)(CCC)F
計算された属性
- せいみつぶんしりょう: 257.12273511g/mol
- どういたいしつりょう: 257.12273511g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746459-5.0g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
| Enamine | EN300-746459-0.25g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 | |
| Enamine | EN300-746459-0.05g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 | |
| Enamine | EN300-746459-0.1g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
| Enamine | EN300-746459-2.5g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
| Enamine | EN300-746459-10.0g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
| Enamine | EN300-746459-0.5g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
| Enamine | EN300-746459-1.0g |
6-(1,1-difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid |
2137648-22-5 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 |
6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
2137648-22-5 (6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid) 関連製品
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
